2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride
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Overview
Description
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2O2. It is a derivative of 2,5-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The industrial production methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base, participating in various chemical reactions. Its bicyclic structure and the presence of nitrogen atoms contribute to its reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound with a bicyclic structure, commonly used as a catalyst and base in organic synthesis.
Triethylenediamine: Another bicyclic compound with similar properties and applications in catalysis and synthesis.
Uniqueness
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is unique due to its specific acetic acid derivative structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C8H16Cl2N2O2 |
---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-8(12)5-10-4-6-1-2-7(10)3-9-6;;/h6-7,9H,1-5H2,(H,11,12);2*1H |
InChI Key |
YZXKNDHNOOJKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1CN2)CC(=O)O.Cl.Cl |
Origin of Product |
United States |
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